Propionohydrazide
Overview
Description
Propionohydrazide, also known as propionic acid hydrazide, is an organic compound with the molecular formula C3H8N2O. It is a hydrazide derivative of propionic acid and is characterized by its hydrazine functional group attached to a propionic acid moiety.
Mechanism of Action
Mode of Action
The interaction of Propionohydrazide with its targets results in certain changes within the body. For instance, it has been used in the preparation of a self-healing hydrogel containing acylhydrazone bond and disulfide bond with pH and redox dual responses . The pH, gelator concentration, and oxidation degree of dialdehyde carboxymethyl cellulose (DCMC) affected the formation of DCMC-based self-healing hydrogels .
Biochemical Pathways
This compound is involved in various biochemical pathways. For example, it has been used in the preparation of a self-healing hydrogel, where it plays a role in the formation of acylhydrazone bonds and disulfide bonds . These bonds are crucial in the formation of the hydrogel and its self-healing properties .
Pharmacokinetics
Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are seen in its application in the formation of self-healing hydrogels . The hydrogel, which contains acylhydrazone bond and disulfide bond, shows pH and redox dual responses . This indicates that this compound can cause changes at the molecular and cellular level, affecting the properties of the materials it is incorporated into .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of DCMC-based self-healing hydrogels, which involves this compound, is affected by the pH, gelator concentration, and oxidation degree of DCMC . This suggests that the environmental conditions can significantly impact the action of this compound.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Propionohydrazide are largely defined by its molecular structure. It has a molecular weight of 88.11 .
Cellular Effects
It is known that the compound can induce oxidative stress through excessive reactive oxygen species accumulation and glutathione depletion, damaging the structural integrity of cells . This suggests that this compound may have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Propionohydrazide can be synthesized through the reaction of propionic acid or its esters with hydrazine. One common method involves the reaction of ethyl propionate with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
CH3CH2COOEt+NH2NH2→CH3CH2CONHNH2+EtOH
In this reaction, ethyl propionate (CH3CH2COOEt) reacts with hydrazine hydrate (NH2NH2) to form propanohydrazide (CH3CH2CONHNH2) and ethanol (EtOH) as a byproduct .
Industrial Production Methods
Industrial production of propanohydrazide typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include additional purification steps such as recrystallization or distillation to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Propionohydrazide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form propionic acid and nitrogen gas.
Reduction: It can be reduced to form propylamine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Propionic acid (CH3CH2COOH) and nitrogen gas (N2).
Reduction: Propylamine (CH3CH2CH2NH2).
Substitution: Various hydrazide derivatives depending on the substituent introduced.
Scientific Research Applications
Propionohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of propanohydrazide are investigated for their potential use as pharmaceutical agents.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Acetohydrazide: Similar structure but with an acetyl group instead of a propionyl group.
Butanohydrazide: Similar structure but with a butanoyl group instead of a propionyl group.
Benzohydrazide: Similar structure but with a benzoyl group instead of a propionyl group.
Uniqueness
Propionohydrazide is unique due to its specific reactivity and the properties conferred by the propionyl group. This makes it suitable for certain synthetic applications where other hydrazides may not be as effective .
Properties
IUPAC Name |
propanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c1-2-3(6)5-4/h2,4H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGIRFAFSFKYCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206905 | |
Record name | Propanoic acid, hydrazide (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5818-15-5 | |
Record name | Propanoic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5818-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propionylhydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005818155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, hydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28448 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, hydrazide (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propionohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PROPIONYLHYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4H0YVF8J4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of propanohydrazide?
A1: Propanohydrazide itself is a simple molecule with the formula C3H8N2O. It consists of a propyl chain (three carbons) attached to a hydrazide functional group (-CONHNH2).
Q2: How is propanohydrazide typically synthesized?
A2: Propanohydrazide derivatives are often synthesized by reacting propionylhydrazine with various aldehydes or ketones. For example, N′-[1-(2-Furyl)ethenyl]propanohydrazide was synthesized by reacting acetylfuran with propionylhydrazine. []
Q3: What spectroscopic techniques are commonly used to characterize propanohydrazide derivatives?
A3: Researchers frequently utilize Infrared (IR) spectroscopy, 1H-NMR, 13C-NMR, and mass spectrometry (MS) to confirm the structures of newly synthesized propanohydrazide compounds. [, , , ]
Q4: What is an example of a specific propanohydrazide derivative and its molecular formula?
A4: One example is N′-[(E)-2-Chlorobenzylidene]-2-(6-methoxynaphthalen-2-yl)propanohydrazide, which has the molecular formula C21H19ClN2O2. []
Q5: What is a key reactive site in propanohydrazide derivatives?
A5: The hydrazide group (-CONHNH2) is a significant reactive site within propanohydrazide derivatives, making them valuable building blocks in organic synthesis.
Q6: What type of reactions can propanohydrazides undergo at the hydrazide group?
A6: Propanohydrazides readily undergo condensation reactions with various carbonyl compounds, leading to the formation of hydrazones. [, ] They can also react with carbon disulfide in the presence of a base like alcoholic KOH to form 1,3,4-oxadiazole-2-thiol derivatives. []
Q7: Can you provide an example of a propanohydrazide derivative used in the synthesis of heterocyclic compounds?
A7: Yes, 3-(3,4,5-Trimethoxyphenyl)propanohydrazide serves as a crucial intermediate in synthesizing biologically active heterocyclic compounds. []
Q8: What insights have been gained from crystallographic studies of propanohydrazide derivatives?
A8: X-ray crystallography has been instrumental in understanding the three-dimensional structures and intermolecular interactions of propanohydrazide derivatives. Studies have revealed various hydrogen bonding patterns (N—H⋯O, C—H⋯O, C—H⋯N), π-stacking interactions, and the formation of dimers and chains within the crystal lattice. [, , , , , , , , , , , , ]
Q9: What are some potential applications of propanohydrazide derivatives based on the provided research?
A9: The research suggests that propanohydrazide derivatives hold promise as: * Antimicrobial Agents: Several studies explored the antimicrobial activity of propanohydrazide derivatives against various bacteria and fungi. [, , ] * Antiviral Agents: Some derivatives exhibited antiviral activity against specific virus strains. [] * Corrosion Inhibitors: Certain propanohydrazide derivatives have shown efficacy in inhibiting the corrosion of mild steel in acidic environments. [, ]
Q10: Are there any propanohydrazide derivatives being investigated for potential use in treating specific diseases?
A10: While the provided research does not delve into specific disease treatment, a study mentions the synthesis of propanohydrazide derivatives containing an ibuprofen core. [] Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to relieve pain and reduce inflammation. This suggests potential exploration in related therapeutic areas.
Q11: How has computational chemistry been employed in propanohydrazide research?
A11: Molecular modeling techniques can be used to predict the three-dimensional structures of propanohydrazide derivatives and to study their interactions with potential drug targets.
Q12: What is the significance of Structure-Activity Relationship (SAR) studies in this context?
A12: SAR studies help researchers understand how modifications to the propanohydrazide structure influence its biological activity, potency, and selectivity. This knowledge is crucial for designing and synthesizing new derivatives with improved properties. For example, changing substituents on the aromatic rings or modifying the hydrazide side chain can significantly impact a derivative's antimicrobial or corrosion inhibition properties. [, , ]
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